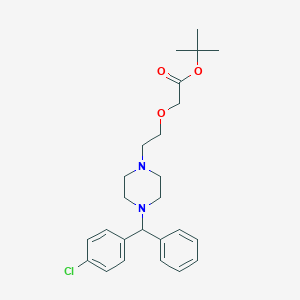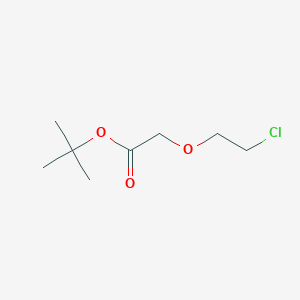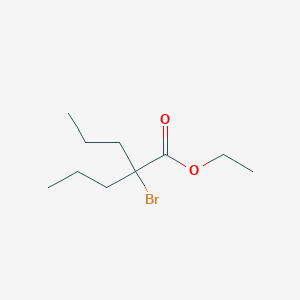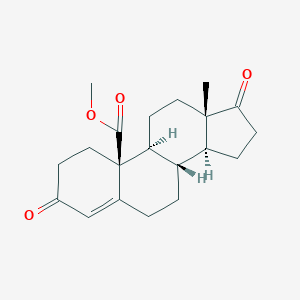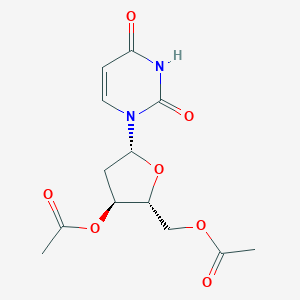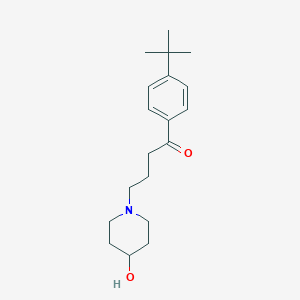
15-Oxoprostaglandin E1
Overview
Description
15-Oxoprostaglandin E1 (15-Oxo PGE1) is a prostaglandin E, functionally related to prostaglandin E1 . It is a natural product found in Homo sapiens . It is also known by other names such as 15-keto Prostaglandin E1, 15-Ketoprostaglandin E1, and 15-Ketoprostaglandin E .
Molecular Structure Analysis
The molecular formula of 15-Oxoprostaglandin E1 is C20H32O5 . Its IUPAC name is 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid . The molecular weight is 352.5 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 15-Oxoprostaglandin E1 include its molecular formula C20H32O5, molecular weight 352.5 g/mol, and various computed descriptors such as IUPAC Name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .
Scientific Research Applications
Cardiovascular System
Prostaglandin E1 (PGE1), from which 15-keto Prostaglandin E1 is derived, has been found to have significant effects on the cardiovascular system . It has anti-thrombotic, endothelium-stabilizing, and leucocyte-stabilizing properties . These properties, along with its well-known anti-aggregating and vasodilator effects, may contribute to the clinical efficacy of the substance .
Peripheral Arterial Occlusive Disease
PGE1 has been confirmed in controlled studies to be effective in peripheral arterial occlusive disease . This includes patients with critical limb ischemia and those with intermittent claudication .
Lipid Metabolism
PGE1 has been found to have effects on lipid metabolism . This could potentially have implications for conditions related to lipid metabolism, such as certain metabolic diseases .
Inhibition of Platelet and Neutrophil Activation
13,14-dihydro-PGE1 (PGE0), a metabolite of 15-keto PGE1, has been found to be a potent inhibitor of human platelet and neutrophil activation . This could potentially have implications for conditions related to inflammation and coagulation .
Vessel Tone Regulation
15-keto PGE1 has been found to have effects on vessel tone in vitro . This could potentially have implications for conditions related to blood pressure and vascular health .
Smooth Muscle Cell Activity and Extracellular Matrix Production
PGE1 and 13,14-dihydro-PGE1 have been found to have comparable inhibitory action on smooth muscle cell activity and extracellular matrix production . This could potentially have implications for conditions related to muscle function and tissue repair .
Mechanism of Action
Target of Action
15-Keto Prostaglandin E1 (15-Keto PGE1) is an inactive metabolite of Prostaglandin E1 (PGE1), produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) . The primary targets of PGE1, and by extension its metabolites, are various cell types in the cardiovascular system .
Mode of Action
While 15-Keto PGE1 itself has greatly diminished biological activity compared to PGE1 , PGE1 is known to induce vasodilation and inhibit platelet aggregation . It achieves this by interacting with specific prostaglandin receptors on the cell surface, leading to increased levels of cyclic AMP within the cell and ultimately resulting in smooth muscle relaxation .
Biochemical Pathways
The synthesis of 15-Keto PGE1 from PGE1 is part of the prostaglandin biochemical pathway. In vertebrates, arachidonic acid is converted to Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). Various biologically active prostaglandins, including PGE1, are then produced through different downstream prostaglandin synthases (PGSs). Prostaglandins are inactivated by 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH), which produces 15-Keto PGE1 from PGE1 .
Pharmacokinetics
The pharmacokinetics of 15-Keto PGE1 are closely tied to those of PGE1. After administration, PGE1 is rapidly inactivated to 15-Keto PGE1 during passage through the lungs . The subsequent metabolic degradation of 15-Keto PGE1 by β-oxidation and co-oxidation takes appreciably longer, resulting in a longer half-life for this metabolite compared to the active PGE1 .
Result of Action
The primary result of PGE1 action is vasodilation, which can lead to increased blood flow in various tissues .
Action Environment
The action of 15-Keto PGE1, like that of PGE1, can be influenced by various environmental factors. For example, the presence of plasma proteins can affect the stability of this metabolite . Additionally, the rate of inactivation of PGE1 to 15-Keto PGE1 can be influenced by the specific conditions within the lungs .
Future Directions
Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, has emerged as a novel target for cancer therapeutics . Future research might facilitate the PTGR1 research and therapeutics development .
properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBDCBTMSKCKZ-XQHNHVHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216545 | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
22973-19-9 | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22973-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Ketoprostaglandin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-OXOPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



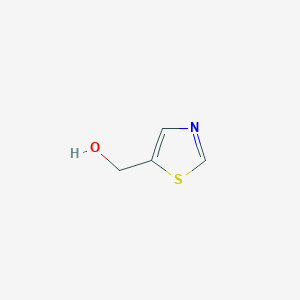
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)
